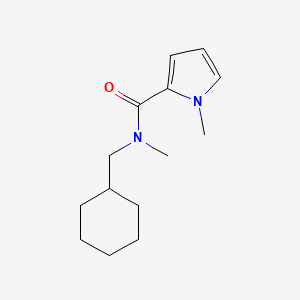![molecular formula C16H23ClN2O B7511790 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7511790.png)
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one, commonly known as CDC or Dibutylone, is a synthetic cathinone that belongs to the substituted phenethylamine family. It is a designer drug that has gained popularity in the recreational drug market due to its stimulant and euphoric effects. However, this compound has also gained attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
CDC acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which results in increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulant drugs such as amphetamines and cocaine.
Biochemical and physiological effects:
CDC has been shown to increase heart rate, blood pressure, and body temperature. It also induces the release of dopamine, which results in feelings of euphoria and increased energy. However, prolonged use of CDC can lead to tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
CDC has advantages as a research tool due to its ability to selectively target specific neurotransmitter systems. However, its limitations include the lack of long-term safety data and the potential for abuse.
Orientations Futures
Future research on CDC should focus on its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Studies should also investigate the long-term safety of CDC and its potential for addiction and abuse. Additionally, research should explore the development of safer and more effective analogs of CDC.
In conclusion, CDC is a synthetic cathinone that has gained popularity in the recreational drug market. However, its potential therapeutic applications and selective targeting of neurotransmitter systems make it a promising research tool. Further research is needed to fully understand the biochemical and physiological effects of CDC and to develop safer and more effective analogs.
Méthodes De Synthèse
The synthesis of CDC involves the reaction of 1-(2-chlorophenyl)piperazine with 3,3-dimethylbutanone in the presence of a Lewis acid catalyst. This reaction results in the formation of CDC as a white crystalline powder.
Applications De Recherche Scientifique
CDC has been studied for its potential therapeutic applications in the treatment of various medical conditions. It has been reported to have antidepressant, anxiolytic, and analgesic effects. Studies have also shown that CDC has potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-16(2,3)12-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)17/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVXDJLKCGUWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane](/img/structure/B7511742.png)
![N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine](/img/structure/B7511747.png)
![4-[1-Pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]piperazin-2-one](/img/structure/B7511749.png)


![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511782.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7511810.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7511817.png)